molecular formula C27H24 B12635189 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene CAS No. 919341-60-9

1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene

Cat. No.: B12635189
CAS No.: 919341-60-9
M. Wt: 348.5 g/mol
InChI Key: YKXDVRYJRQJMPO-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is a spirocyclic compound characterized by a spiro[2.4]hept-1-ene core fused with a diphenylethenyl group and a phenyl substituent. The spiro architecture imposes structural rigidity, which can influence electronic properties, solubility, and reactivity.

Spiro compounds are also explored in bioorthogonal chemistry due to their stability and tunable reactivity .

Properties

CAS No.

919341-60-9

Molecular Formula

C27H24

Molecular Weight

348.5 g/mol

IUPAC Name

1-(2,2-diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene

InChI

InChI=1S/C27H24/c1-4-12-21(13-5-1)24(22-14-6-2-7-15-22)20-25-26(23-16-8-3-9-17-23)27(25)18-10-11-19-27/h1-9,12-17,20H,10-11,18-19H2

InChI Key

YKXDVRYJRQJMPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aryldibromocyclopropanes with diallylation and metathesis reactions using Grubbs’ catalyst . The reaction conditions often include low temperatures and the use of specific reagents like lithium diallylcuprate and allyl magnesium bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The phenyl and diphenylethenyl groups can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues with Spiro Architectures

Azaspiro[2.4]hept-1-ene ()

  • Structure : Contains a nitrogen atom in the spiro framework instead of a carbon.
  • Properties: Higher water solubility compared to non-aza spiro compounds due to polar nitrogen incorporation.
  • Reactivity : Demonstrates enhanced activity as a dipolarophile in photo-induced tetrazole-ene cycloadditions, attributed to electronic modulation by the nitrogen atom .
  • Applications : Used in bioorthogonal labeling of proteins in living cells .

2-(dec-1-yn-1-yl)-2-phenyl-1-oxaspiro[2.4]heptane ()

  • Structure : Features an oxygen atom in the spiro system and a dec-1-yn-1-yl substituent.
  • Properties : Likely lower polarity compared to azaspiro derivatives due to the absence of nitrogen.
  • Reactivity : The alkyne group enables click chemistry applications, though reactivity differs from diphenylethenyl-containing spiro compounds .
Diphenylethenyl Derivatives

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol (4,4'-DPD, )

  • Structure : Linear biphenyl backbone with two diphenylethenyl groups and hydroxyl substituents.
  • Physical Properties :
    • Molecular Weight: 364.44 g/mol
    • Melting Point: 222.9–223.7°C
    • Density: 1.205 g/cm³ .
  • Applications : High-purity material for advanced chemical synthesis; hydroxyl groups enhance solubility in polar solvents .

4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl ()

  • Structure : Biphenyl core with two diphenylethenyl groups.
  • Electronic Properties : Exhibits strong fluorescence, making it suitable as a blue-emitting material in OLEDs.
  • Performance : High electroluminescence efficiency due to extended conjugation and rigid structure .

2-Naphthalenol, 1-(2,2-diphenylethenyl)- ()

  • Structure : Naphthalene ring substituted with a diphenylethenyl group.
  • Physical Properties :
    • Molecular Weight: 322.4 g/mol
    • Solubility: Moderate in organic solvents due to the naphthalene backbone .
Comparison Table of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene C27H22 (est.) 334.46 (est.) Not reported Low in water Research (optics, bioorthogonal)
Azaspiro[2.4]hept-1-ene C7H9N 107.16 Not reported High water solubility Protein labeling
4,4'-DPD C26H20O2 364.44 222.9–223.7 Moderate (polar solvents) High-purity synthesis
4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl C38H28 (est.) 484.63 (est.) Not reported Organic solvents OLED emitters
2-Naphthalenol, 1-(2,2-diphenylethenyl)- C24H18O 322.40 Not reported Organic solvents Synthetic intermediate
Functional and Reactivity Differences
  • Spiro vs. Linear Structures : Spiro compounds (e.g., target compound, azaspiro) exhibit constrained geometries, reducing aggregation in OLEDs and enhancing quantum yields compared to linear analogs like 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl .
  • Substituent Effects : Hydroxyl groups (4,4'-DPD) improve solubility but limit electronic conjugation, whereas diphenylethenyl groups enhance charge transport and luminescence .
  • Reactivity: Azaspiro derivatives outperform non-aza spiro compounds in bioorthogonal reactions due to nitrogen-induced electronic effects .

Biological Activity

1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene, identified by its CAS number 919341-60-9, is a complex organic compound with a unique spirocyclic structure. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting data in structured formats.

Chemical Structure and Properties

The molecular formula of this compound is C27H24, indicating a substantial molecular weight and complexity due to its spiro configuration. The structure can be represented as follows:

C27H24\text{C}_{27}\text{H}_{24}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight360.48 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM , indicating potent activity.

Table 2: Cytotoxicity Data for Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.

Results Summary

The compound demonstrated an inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli, suggesting potential as an antimicrobial agent.

Table 3: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to cell death.
  • Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function.

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